

# Independent Verification of Published NMR Data for Sarasinoside C1: A Comparative Guide

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Compound of Interest		
Compound Name:	Sarasinoside C1	
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison and independent verification of the published Nuclear Magnetic Resonance (NMR) data for **Sarasinoside C1**. The structure of this complex marine natural product was originally elucidated with partial data, and has since been fully characterized using modern spectroscopic techniques.

Sarasinoside C1, a norlanostane-triterpenoid oligoglycoside, was first isolated from the Palauan marine sponge Asteropus sarasinosum. The initial structural elucidation by Kitagawa and colleagues in 1987 and 1991 provided partial NMR data, which was a significant achievement at the time. However, a more recent and comprehensive analysis published in the Journal of Natural Products in 2023 by O'Brien and colleagues has provided a complete and independent verification of the structure of Sarasinoside C1, including full ¹H and ¹³C NMR assignments. This guide presents a comparison of the originally reported data with the recently published, complete dataset.

## Comparative Analysis of <sup>1</sup>H and <sup>13</sup>C NMR Data

The following tables summarize the reported <sup>1</sup>H and <sup>13</sup>C NMR data for **Sarasinoside C1**. The initial reports provided only partial data, recorded in a pyridine-d<sub>5</sub>/D<sub>2</sub>O solvent mixture. The 2023 study provides a complete assignment in methanol-d<sub>4</sub> (CD<sub>3</sub>OD), which is a common solvent for NMR analysis of natural products, thus facilitating easier comparison with related compounds.

Table 1: Comparison of <sup>1</sup>H NMR Data for **Sarasinoside C1** 



Position	Original Data (pyridine- d₅/D₂O)	Verified Data (CD₃OD, 500 MHz)[1]
Aglycone		
H-22a	Not Reported	2.52 (dd)
H-22b	Not Reported	2.09
H-24	Not Reported	6.16 (br s)
H-26	Not Reported	1.91 (s, 3H)
H-27	Not Reported	2.12 (s, 3H)
Glycoside		
Xyl I - 1'	Not Reported	4.35 (d, 7.5 Hz)
Xyl I - 2'	Not Reported	3.68
Xyl I - 3'	Not Reported	3.54
Xyl I - 4'	Not Reported	3.65
	Partial data reported	Complete assignments available in supplementary information of the 2023 publication

Table 2: Comparison of <sup>13</sup>C NMR Data for **Sarasinoside C1** 



Position	Original Data (pyridine- d₅/D₂O)	Verified Data (CD₃OD, 125 MHz)[1]
Aglycone		
C-22	Not Reported	52.4
C-23	Not Reported	204.0
C-24	Not Reported	125.2
C-25	Not Reported	157.0
C-26	Not Reported	27.7
C-27	Not Reported	20.9
Glycoside		
Xyl I - 1'	Not Reported	105.7
Xyl I - 2'	Not Reported	79.4
Xyl I - 3'	Not Reported	77.1
Xyl I - 4'	Not Reported	79.4
	Partial data reported	Complete assignments available in supplementary information of the 2023 publication[2]

## **Experimental Protocols**

The complete verification of the NMR data for **Sarasinoside C1** was achieved through a series of 1D and 2D NMR experiments. The detailed methodologies are crucial for the reproducibility and validation of the results.

NMR Analysis of Sarasinoside C1 (O'Brien et al., 2023)

• Sample Preparation: **Sarasinoside C1** was isolated as a yellowish, amorphous solid and dissolved in methanol-d<sub>4</sub> (CD<sub>3</sub>OD) for NMR analysis.

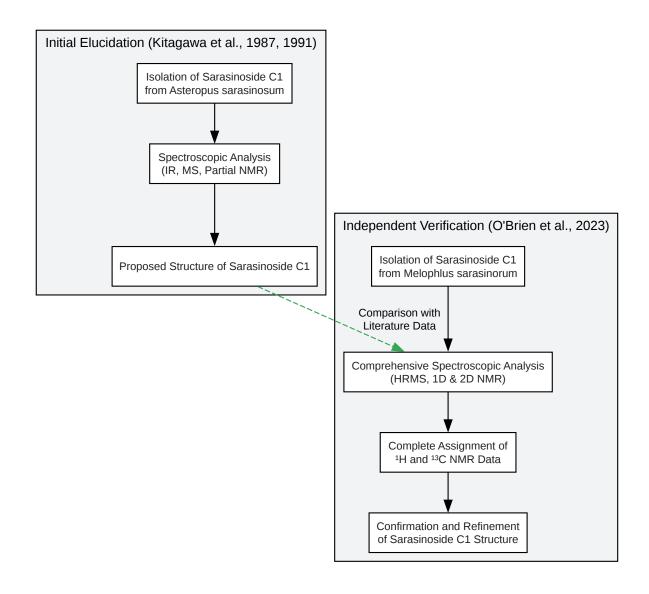


- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 500 MHz NMR spectrometer.
- 1D NMR: Standard <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired to determine the proton and carbon chemical shifts.
- 2D NMR: A comprehensive set of 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity between protons and carbons, and to fully assign all signals in the complex structure of **Sarasinoside C1**. The full 1D and 2D NMR analyses are available in the Supporting Information (S2 and S3) of the 2023 publication by O'Brien et al.[2].

## Logical Workflow for Structural Elucidation and Verification

The process of determining and verifying the structure of a complex natural product like **Sarasinoside C1** involves a logical progression from initial isolation to full spectroscopic confirmation. The following diagram illustrates this workflow.





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Caption: Workflow of **Sarasinoside C1** structure elucidation and verification.

This guide underscores the importance of ongoing research and the application of modern analytical techniques to verify and complete the characterization of complex natural products. The work of O'Brien and colleagues provides a definitive and complete set of NMR data for **Sarasinoside C1**, which will serve as a valuable reference for the scientific community.



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### References

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- 2. pubs.acs.org [pubs.acs.org]
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